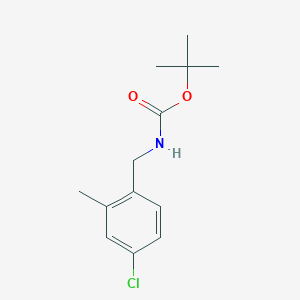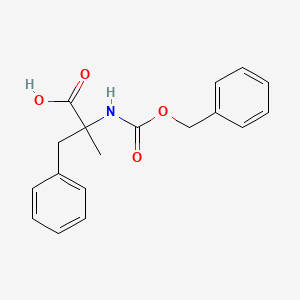
2-Amino-4-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-methylpentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-methylpentanoic acid is a synthetic organic compound It is characterized by the presence of an amino group, a pyrazole ring substituted with a chlorine and a methyl group, and a methylpentanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-methylpentanoic acid typically involves multi-step organic synthesis. One common route includes:
Formation of the pyrazole ring: This can be achieved by reacting 4-chloro-3-methyl-1H-pyrazole with appropriate precursors under controlled conditions.
Attachment of the pyrazole ring to the methylpentanoic acid backbone: This step often involves nucleophilic substitution reactions where the pyrazole ring is introduced to the methylpentanoic acid derivative.
Introduction of the amino group: This can be done through amination reactions, where an amino group is added to the compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using similar steps but optimized for efficiency and yield. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the pyrazole ring.
Reduction: Reduction reactions can target the pyrazole ring or the carboxylic acid group.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Products may include oxidized derivatives of the amino group or the pyrazole ring.
Reduction: Reduced forms of the pyrazole ring or the carboxylic acid group.
Substitution: Substituted derivatives where the chlorine atom is replaced by another group.
科学的研究の応用
2-Amino-4-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-methylpentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 2-Amino-4-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-methylpentanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring and the amino group play crucial roles in binding to these targets, influencing the compound’s biological effects.
類似化合物との比較
Similar Compounds
2-Amino-4-(4-chloro-1h-pyrazol-1-yl)-2-methylpentanoic acid: Similar structure but lacks the methyl group on the pyrazole ring.
2-Amino-4-(4-bromo-3-methyl-1h-pyrazol-1-yl)-2-methylpentanoic acid: Similar structure but with a bromine atom instead of chlorine.
2-Amino-4-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-ethylpentanoic acid: Similar structure but with an ethyl group instead of a methyl group on the pentanoic acid backbone.
Uniqueness
2-Amino-4-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-methylpentanoic acid is unique due to the specific substitution pattern on the pyrazole ring and the methylpentanoic acid backbone. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C10H16ClN3O2 |
|---|---|
分子量 |
245.70 g/mol |
IUPAC名 |
2-amino-4-(4-chloro-3-methylpyrazol-1-yl)-2-methylpentanoic acid |
InChI |
InChI=1S/C10H16ClN3O2/c1-6(4-10(3,12)9(15)16)14-5-8(11)7(2)13-14/h5-6H,4,12H2,1-3H3,(H,15,16) |
InChIキー |
OZECRQIDGZOWEB-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C=C1Cl)C(C)CC(C)(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![bis(4-methylbenzene-1-sulfonic acid), N-methyl-4-(4-{[(4-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}phenyl)carbamoyl]amino}phenoxy)pyridine-2-carboxamide](/img/structure/B15303232.png)
![2-(2,6-Dioxo-3-piperidyl)-5-[2-[2-(methylamino)ethoxy]ethylamino]isoindoline-1,3-dione](/img/structure/B15303244.png)
![2-[5-(4-methylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B15303248.png)


amine](/img/structure/B15303270.png)






![1-(Benzo[d]isoxazol-6-yl)propan-2-amine](/img/structure/B15303329.png)
